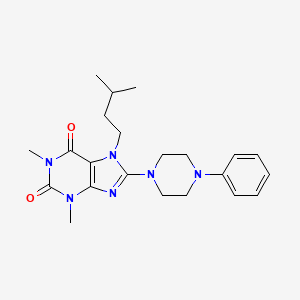

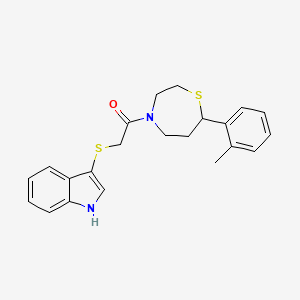

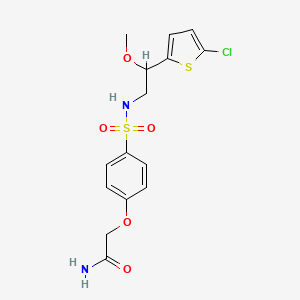

(4-(2-(Dimethylamino)ethoxy)pyridin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(4-(2-(Dimethylamino)ethoxy)pyridin-2-yl)methanol” is a chemical that is likely to be related to pyridine derivatives, which are known for their diverse applications in chemistry due to their unique structural and electronic properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyridine derivatives and their synthesis, which can provide insights into the nature of the compound .

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies, including condensation reactions and cyclization processes. For instance, the synthesis of 4-hydroxy-2-pyridone involved a condensation of N,N-dimethylformamide dimethyl acetal with ethyl 2-cyano-3-methoxybut-2-enoate, followed by cyclization and demethylation steps . Similarly, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols included a low-temperature aryl bromide-to-alcohol conversion . These methods suggest that the synthesis of “(4-(2-(Dimethylamino)ethoxy)pyridin-2-yl)methanol” could also involve multi-step reactions including condensation, cyclization, and functional group transformations.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can be substituted at various positions to yield compounds with different properties. The papers describe compounds with substitutions at the 4-position of the pyridine ring, which is a common site for modification . The structure of “(4-(2-(Dimethylamino)ethoxy)pyridin-2-yl)methanol” suggests that it has a dimethylaminoethoxy group at the 4-position and a methanol group at the 2-position of the pyridine ring, indicating a complex structure with potential for interesting chemical behavior.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can vary widely depending on the substituents present on the ring. The papers indicate that 4-substituted pyridines can promote photo-methoxylation reactions , while certain 6-substituted-2,4-dimethyl-3-pyridinols exhibit antioxidant properties and react with peroxyl radicals . These findings suggest that “(4-(2-(Dimethylamino)ethoxy)pyridin-2-yl)methanol” may also participate in specific chemical reactions based on its functional groups, potentially including radical reactions or photochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structures. For example, the basicity of pyridinols can approach physiological pH with increasing electron density in the ring . The presence of electron-donating groups, such as dimethylamino, can affect the compound's basicity, solubility, and stability. The papers do not provide specific data on the physical properties of “(4-(2-(Dimethylamino)ethoxy)pyridin-2-yl)methanol,” but it can be inferred that its properties would be impacted by the dimethylamino and methanol groups, potentially leading to increased solubility in polar solvents and a moderate level of basicity.

Applications De Recherche Scientifique

Methanol Reforming and Catalysis

A review by Yong et al. (2013) discusses the use of Cu-based catalysts in methanol reforming processes for hydrogen production, focusing on the kinetic, compositional, and morphological characteristics of these catalysts. This research is vital for advancing proton-exchange membrane fuel cell technology, which could provide insights into the scientific applications of related compounds in energy production and storage (Yong et al., 2013).

Amyloid Imaging in Alzheimer's Disease

Nordberg (2007) reviews the development of amyloid imaging ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP), for in vivo measurement of amyloid in the brain of Alzheimer's disease patients. This study highlights the importance of methanol derivatives in developing diagnostic tools for neurodegenerative diseases (Nordberg, 2007).

Methanol as a Chemical Marker in Power Transformers

Jalbert et al. (2019) explore methanol as a marker for assessing the condition of solid insulation in power transformers. This application signifies the role of methanol in enhancing the reliability and longevity of electrical infrastructure (Jalbert et al., 2019).

Methanol to Dimethyl Ether Conversion

Bateni and Able (2018) review the development of heterogeneous catalysts for converting methanol to dimethyl ether, a clean fuel and valuable chemical. This research could provide insights into the use of methanol and its derivatives in sustainable chemical synthesis (Bateni & Able, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

[4-[2-(dimethylamino)ethoxy]pyridin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-12(2)5-6-14-10-3-4-11-9(7-10)8-13/h3-4,7,13H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODCYQXRNYPNSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC(=NC=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[2-(Dimethylamino)ethoxy]pyridin-2-yl}methanol | |

CAS RN |

1248357-81-4 |

Source

|

| Record name | {4-[2-(dimethylamino)ethoxy]pyridin-2-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2519323.png)

![N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2519335.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea](/img/structure/B2519340.png)

![2-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519341.png)

![6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2519342.png)

![4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid](/img/structure/B2519343.png)